molecular formula C17H16N2O4S2 B2712817 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-41-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Katalognummer: B2712817
CAS-Nummer: 896279-41-7
Molekulargewicht: 376.45
InChI-Schlüssel: CKDJMSVQGZSZKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Class III Antiarrhythmic Activity N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has been investigated for its potential in the treatment of arrhythmias. A study highlighted the synthesis and class III antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides, demonstrating potent class III activity without affecting conduction in both in vitro and in vivo settings. These compounds, particularly those with a 2-aminobenzimidazole group, were identified as highly potent, with one compound showing good oral bioavailability and a favorable hemodynamic profile, successfully terminating ventricular fibrillation and restoring sinus rhythm in dogs. This compound was also identified as a potent blocker of the delayed rectifier potassium current, IK, at concentrations causing significant prolongation of action potential duration (Ellingboe et al., 1992).

Photodynamic Therapy for Cancer The compound has also found application in the development of new materials for photodynamic therapy, a treatment method for cancer. A specific study synthesized new zinc phthalocyanine derivatives substituted with benzothiazole sulfonamide groups, showing high singlet oxygen quantum yields. These properties are crucial for Type II photodynamic therapy mechanisms, indicating the compound's potential as a photosensitizer for cancer treatment. The synthesized materials exhibited good fluorescence properties and a high singlet oxygen quantum yield, underlining their significance for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer's Disease Treatment Another study explored the synthesis of 5-aroylindolyl-substituted hydroxamic acids including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, which showed potent selective inhibitory activity against histone deacetylase 6 (HDAC6). The compound demonstrated neuroprotective activity, reducing phosphorylation and aggregation of tau proteins, and ameliorating impaired learning and memory in animal models. This highlights its potential as a future treatment for Alzheimer's disease (Lee et al., 2018).

Antimalarial and COVID-19 Drug Applications Research into antimalarial sulfonamides explored their reactivity and in vitro activity, revealing potential applications against COVID-19. A study investigating N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity also considered their ADMET properties and potential as COVID-19 therapeutics. These derivatives exhibited significant antimalarial activity, with one compound showing exceptional activity and selectivity. Theoretical calculations and molecular docking studies supported these findings, suggesting a promising avenue for COVID-19 drug development (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-10-8-9-12(23-2)14-15(10)24-17(18-14)19-16(20)11-6-4-5-7-13(11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDJMSVQGZSZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.